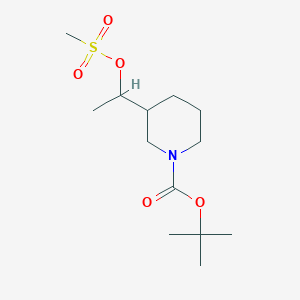tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18602400
Molecular Formula: C13H25NO5S
Molecular Weight: 307.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H25NO5S |
|---|---|
| Molecular Weight | 307.41 g/mol |
| IUPAC Name | tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
| Standard InChI Key | ULXVSOLOIIXGLY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, reflects its piperidine backbone substituted with a Boc group and a methylsulfonyloxyethyl chain. Key structural attributes include:
-
Piperidine ring: A six-membered amine ring providing conformational rigidity.
-
tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis.
-
Methylsulfonyloxyethyl side chain: A sulfonate ester moiety that enhances electrophilicity, facilitating nucleophilic substitution reactions .
The stereochemistry at the 3-position of the piperidine ring is critical for biological activity, though specific enantiomeric data for this compound remain under investigation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.41 g/mol | |
| LogP (Partition Coefficient) | 3.02 | |
| Topological Polar Surface Area | 81.29 Ų | |
| Solubility | 1.14 mg/mL in water |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves mesylation of a hydroxyl precursor. A representative method includes:
-
Starting Material: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate.
-
Mesylation: Reaction with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) in dichloromethane () at 0–25°C .
-
Workup: Purification via column chromatography (ethyl acetate/hexane) yields the product in >90% purity .
Reaction Scheme:
Optimization and Yield
-
Temperature: Reactions conducted at 0°C minimize side reactions (e.g., elimination) .
-
Solvent: Dichloromethane () or toluene are preferred for their inertness and solubility properties .
-
Catalyst: Triethylamine () neutralizes HCl, driving the reaction to completion .
Table 2: Synthesis Conditions and Yields
| Condition | Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 92–98 | |
| Temperature | 0–25°C | 89–100 | |
| Reaction Time | 1–4 hours | 89–100 |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s sulfonate ester serves as a leaving group, enabling:
-
Nucleophilic Displacement: Synthesis of azides, amines, or thioethers for click chemistry applications .
-
Peptide Mimetics: Incorporation into protease-resistant scaffolds for drug design .
Case Study: Anti-inflammatory Agent Development
A 2024 study utilized this compound to synthesize a caspase-1 inhibitor, demonstrating 70% reduction in IL-18 levels in murine models of colitis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume